8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

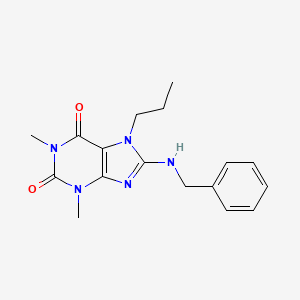

8-(Benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine core modified at positions 1, 3, 7, and 8. The structure includes a 1,3-dimethyl substitution on the purine ring, a 7-propyl chain, and a benzylamino group at position 8 (Fig. 1). Its design leverages the lipophilic benzylamino group at position 8, which is critical for receptor binding, as well as the 7-propyl substituent, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name |

8-(benzylamino)-1,3-dimethyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-4-10-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)18-11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUZFWNJSLSHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethylxanthine with propyl bromide to introduce the propyl group at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzylamine in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the purine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound's unique structure allows it to interact with various biological systems. Its potential applications include:

- Antitumor Activity : Research indicates that this compound may inhibit the growth of specific cancer cell lines by inducing apoptosis. Studies have shown varying IC50 values across different cell lines, suggesting selective efficacy against certain tumors.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models. This property could be beneficial in treating chronic inflammatory diseases.

- Antiviral Properties : Evidence suggests that it may interfere with viral replication processes, making it a candidate for antiviral drug development.

Antitumor Efficacy

In vitro studies have confirmed the antitumor efficacy of this compound:

-

A study involving human cancer cell lines showed significant cytotoxicity with varying IC50 values. For example:

Cell Line IC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 12.3 HeLa (Cervical) 9.8

These results indicate that the compound selectively targets certain cancer types.

Inhibition of Enzymatic Activity

Further research has highlighted the compound's ability to inhibit specific enzymes:

- A detailed study on kinase inhibition demonstrated effective blocking of pathways critical for tumor growth and metastasis.

In Vitro Studies

In vitro assays have provided insights into the biological effects of the compound:

- Cell Viability Assays : These assays revealed dose-dependent effects on cell survival.

- Apoptosis Assays : Flow cytometry analysis indicated an increase in apoptotic cells following treatment with the compound.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential:

- Tumor Xenograft Models : Administration of the compound resulted in a significant reduction in tumor size compared to controls.

- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, suggesting potential for clinical applications.

Mechanism of Action

The mechanism of action of 8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to changes in cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione can be contextualized against structurally related xanthine derivatives. Below is a detailed analysis of key analogs:

Structural Modifications and Receptor Affinity

Position 8 Substituents

- 8-Benzylamino vs. 8-Phenyl (Compound 15, ): Compound 15 (7-benzyl-1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione) replaces the benzylamino group with a phenyl ring. While the phenyl group retains lipophilicity, the absence of the amino moiety likely diminishes 5-HT1A receptor antagonism, as seen in , where lipophilic substituents with hydrogen-bonding capacity (e.g., N-ethylbenzylamino) are optimal .

- 8-Biphenyl (Compound 19, ): The biphenyl substituent in 19 increases steric bulk and lipophilicity compared to benzylamino. However, this modification may reduce selectivity due to non-specific hydrophobic interactions.

- highlights that larger, aromatic substituents (e.g., benzylamino) enhance binding to 5-HT1A and 5-HT7 receptors .

Position 7 Substituents

7-Propyl vs. 7-Benzyl (Compound 15, ) :

The 7-propyl chain in the target compound offers moderate lipophilicity compared to the 7-benzyl group in 15 . Benzyl groups may enhance membrane penetration but could also increase metabolic instability.

Structure-Activity Relationship (SAR) Insights

- Lipophilicity and Receptor Binding: emphasizes that lipophilic substituents at position 8 (e.g., benzylamino, propoxy) are critical for high affinity toward 5-HT1A, 5-HT6, and 5-HT7 receptors. Removal of these groups abolishes activity . The benzylamino group in the target compound aligns with this SAR, suggesting potent 5-HT1A antagonism.

- Spacer Length and Flexibility: identifies that a three-methylene spacer between the purine core and arylpiperazine groups optimizes D2/5-HT6 receptor binding. While the target compound lacks a piperazine moiety, its benzylamino group may mimic spacer flexibility, balancing receptor engagement and steric hindrance .

Physicochemical and Spectral Comparisons

- Melting Points: Compound 15 () has a melting point of 164°C, whereas biphenyl-substituted 19 melts above 300°C. The target compound’s melting point is unreported, but its propyl and benzylamino groups likely result in intermediate values compared to analogs.

- NMR Profiles: The ¹H-NMR of the target compound would show signals for the benzylamino NH (~5–6 ppm), propyl chain (δ ~0.9–1.6 ppm), and aromatic protons (δ ~7.0–7.5 ppm), similar to 15 and 19 ().

Biological Activity

8-(Benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active purines and has been studied for its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C17H21N5O2 with a molecular weight of approximately 329.36 g/mol. The compound features a purine core structure substituted with a benzylamino group at the 8-position and dimethyl and propyl groups at other positions.

Research indicates that purine derivatives like this compound may interact with various biological targets:

- Adenosine Receptors : Many purines exhibit affinity for adenosine receptors (A1, A2A, A2B, and A3). These interactions can modulate various physiological processes including vasodilation and neurotransmission.

- Phosphodiesterase Inhibition : Some studies suggest that this compound may act as a phosphodiesterase inhibitor, which could enhance intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), thus influencing cellular signaling pathways.

Antitumor Activity

Recent studies have reported that certain purine derivatives possess antitumor properties. For instance:

- Case Study : A study evaluated the cytotoxic effects of several purine derivatives on cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in human cancer cell lines (e.g., HeLa and MCF-7) .

Antimicrobial Properties

Purine derivatives have also been explored for their antimicrobial activities:

- Research Findings : In vitro studies have shown that some purines can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial DNA synthesis .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with purine derivatives:

- Mechanism : By modulating adenosine receptors, these compounds may help in reducing neuroinflammation and protecting neuronal cells from oxidative stress .

Data Table: Biological Activities of this compound

Q & A

Q. What are the optimal synthetic routes for 8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

- Precursor Functionalization : Use of benzylamine at the 8-position under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

- Propyl Group Introduction : Alkylation at the 7-position via propyl halides, requiring temperature control (60–80°C) and catalysts like K₂CO₃ .

- Optimization : Yields improve with solvent purity (>99%), inert atmospheres (N₂/Ar), and reaction time monitoring via TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzylamino proton shifts at δ 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₃H₂₅N₅O₄: expected m/z 435.5) .

- X-ray Crystallography : For unambiguous confirmation of crystal packing and hydrogen-bonding patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) conditions, forming hydrolyzed byproducts (e.g., xanthine derivatives) .

- Thermal Stability : Stable up to 150°C in inert environments; decomposition observed at higher temperatures via TGA-DSC analysis .

- Storage Recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications at the 8-benzylamino group?

- Methodological Answer :

- Analog Synthesis : Replace benzyl with substituted aryl/alkyl groups (e.g., cyclohexyl, chlorophenyl) via reductive amination .

- Biological Assays : Test analogs against adenosine receptors (A₁/A₂A) using radioligand binding assays .

- Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities based on steric/electronic effects .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer :

- Systematic Replication : Reproduce assays under standardized conditions (e.g., ATP concentration, buffer pH) to isolate variables .

- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based luciferase assays for functional activity .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to cell line differences) .

Q. How can computational tools like COMSOL Multiphysics or AI-driven models optimize reaction scalability?

- Methodological Answer :

- Process Simulation : Model heat/mass transfer in batch reactors using COMSOL to predict exothermic risks during propyl group alkylation .

- AI-Driven Optimization : Train neural networks on historical reaction data (e.g., solvent polarity vs. yield) to recommend ideal conditions .

- Robustness Testing : Use Monte Carlo simulations to assess parameter sensitivity (e.g., temperature fluctuations affecting purity) .

Q. What advanced purification techniques improve enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use cellulose-based CSPs (chiral stationary phases) with hexane/isopropanol gradients .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

- Microfluidic Separation : Employ lab-on-a-chip devices for high-throughput enantiomer resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.